

A Technical Guide to Computed Descriptors of (3R)-3-Amino-1-butanol

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Compound of Interest

Compound Name: 3-Aminobutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Amino-1-butanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals.^{[1][2]} Its stereospecific structure makes it an essential intermediate in the production of complex molecules, most notably the second-generation HIV integrase strand transfer inhibitor, Dolutegravir.^[1] Understanding the physicochemical and structural properties of (3R)-3-Amino-1-butanol is paramount for its effective utilization in drug design, synthesis optimization, and formulation development. This technical guide provides a comprehensive overview of the computed molecular descriptors for (3R)-3-Amino-1-butanol, details on the methodologies for their calculation and experimental determination, and insights into its relevant biological context.

Computed Descriptors of (3R)-3-Amino-1-butanol

A variety of molecular descriptors for (3R)-3-Amino-1-butanol have been computed and are available across several chemical databases. These descriptors provide valuable information regarding the molecule's structure, physicochemical properties, and potential behavior in biological systems. The following tables summarize key computed descriptors.

Table 1: Structural and Constitutional Descriptors

Descriptor	Value	Source
Molecular Formula	C4H11NO	[1] [3] [4]
Molecular Weight	89.14 g/mol	[1] [3] [4]
Exact Mass	89.084063974 g/mol	[3] [4]
Monoisotopic Mass	89.084063974 g/mol	[3] [4]
Heavy Atom Count	6	[3] [4]
Defined Atom Stereocenter Count	1	[5]
Formal Charge	0	[4]
Rotatable Bond Count	2	[3] [4]

Table 2: Physicochemical and Topological Descriptors

Descriptor	Value	Source
XLogP3	-0.6	[3] [4]
Topological Polar Surface Area (TPSA)	46.2 Å ²	[3] [4]
Hydrogen Bond Donor Count	2	[3] [4]
Hydrogen Bond Acceptor Count	2	[3] [4]
Complexity (Canonical SMILES)	30.7	[3]
pKa (Predicted)	15.00 ± 0.10	[2] [6]

Methodologies for Descriptor Calculation and Experimental Validation

The accurate prediction and validation of molecular descriptors are crucial for their application in drug development. This section outlines the computational methods used to generate the

descriptors listed above and the standard experimental protocols for their validation.

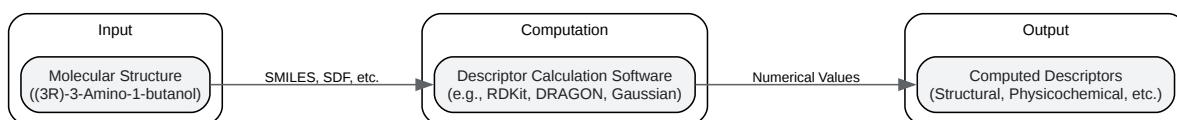
Computational Methodologies

The computed descriptors for (3R)-3-Amino-1-butanol are typically generated using a variety of computational chemistry software and methodologies.

Quantum Chemical Methods: Properties such as pKa and logP can be predicted with high accuracy using quantum chemical calculations.^{[7][8][9][10]} These methods, including Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, calculate the electronic structure of a molecule to derive its properties.^{[9][11]} The choice of method and basis set can influence the accuracy of the prediction. For instance, the SMD continuum solvent model is often employed in conjunction with DFT functionals to determine transfer-free energies for logP calculations.^[11]

Molecular Mechanics and QSAR: Many descriptors, particularly topological and structural ones, are calculated using molecular mechanics force fields and Quantitative Structure-Activity Relationship (QSAR) models.^[11] Software packages like DRAGON, PaDEL-Descriptor, RDKit, and ChemDes are widely used for the high-throughput calculation of a vast array of descriptors.^{[12][13][14][15]} These tools analyze the 2D or 3D structure of a molecule to compute descriptors based on its topology, geometry, and electronic properties.

The general workflow for computing molecular descriptors is depicted below:



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Computational Descriptor Workflow

Experimental Protocols

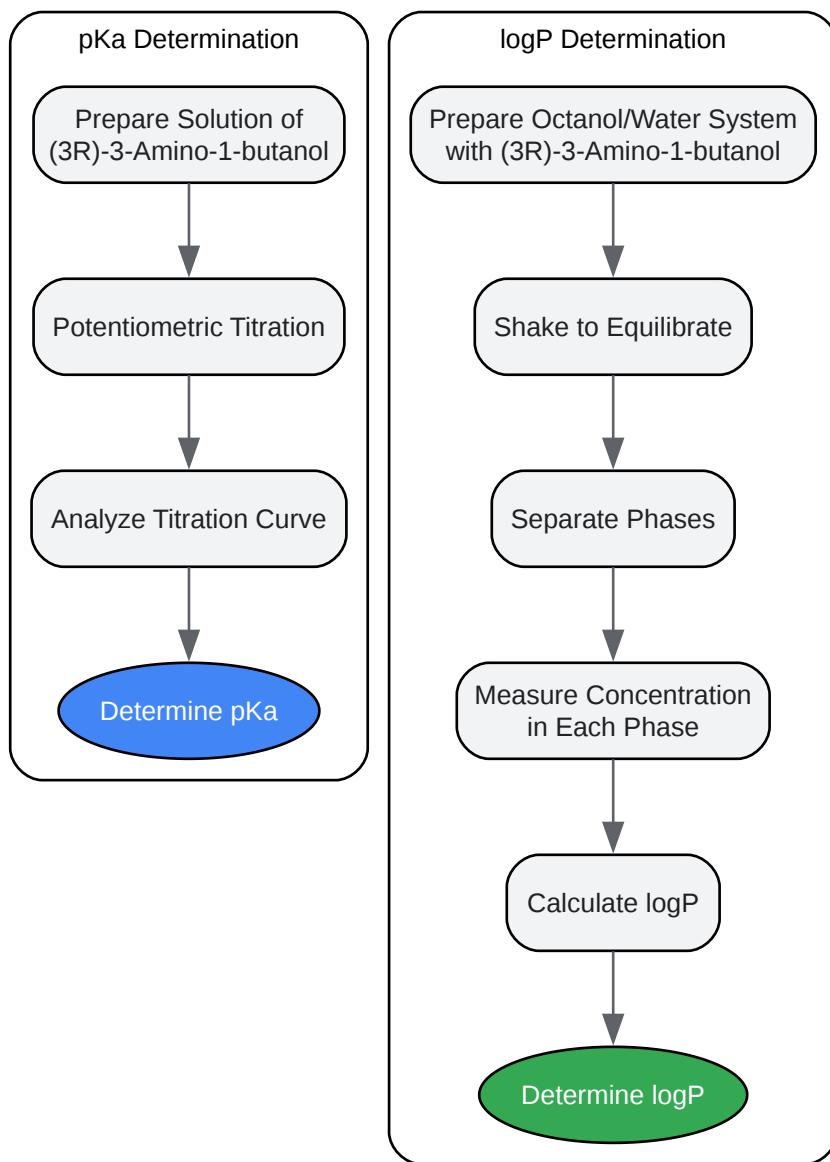
Experimental validation of computed descriptors is essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines

for the testing of chemicals, which includes methodologies for determining key physicochemical properties.

pKa Determination: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. A common experimental method for its determination is potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve. For sparingly soluble substances, co-solvents may be used, and the pKa in water is determined by extrapolation.

logP Determination: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase. The logP is the logarithm of the ratio of the concentrations in the octanol and aqueous phases. Reverse-phase high-performance liquid chromatography (RP-HPLC) is another widely used method that correlates the retention time of a compound with its logP.

The following diagram illustrates a generalized experimental workflow for determining these properties:

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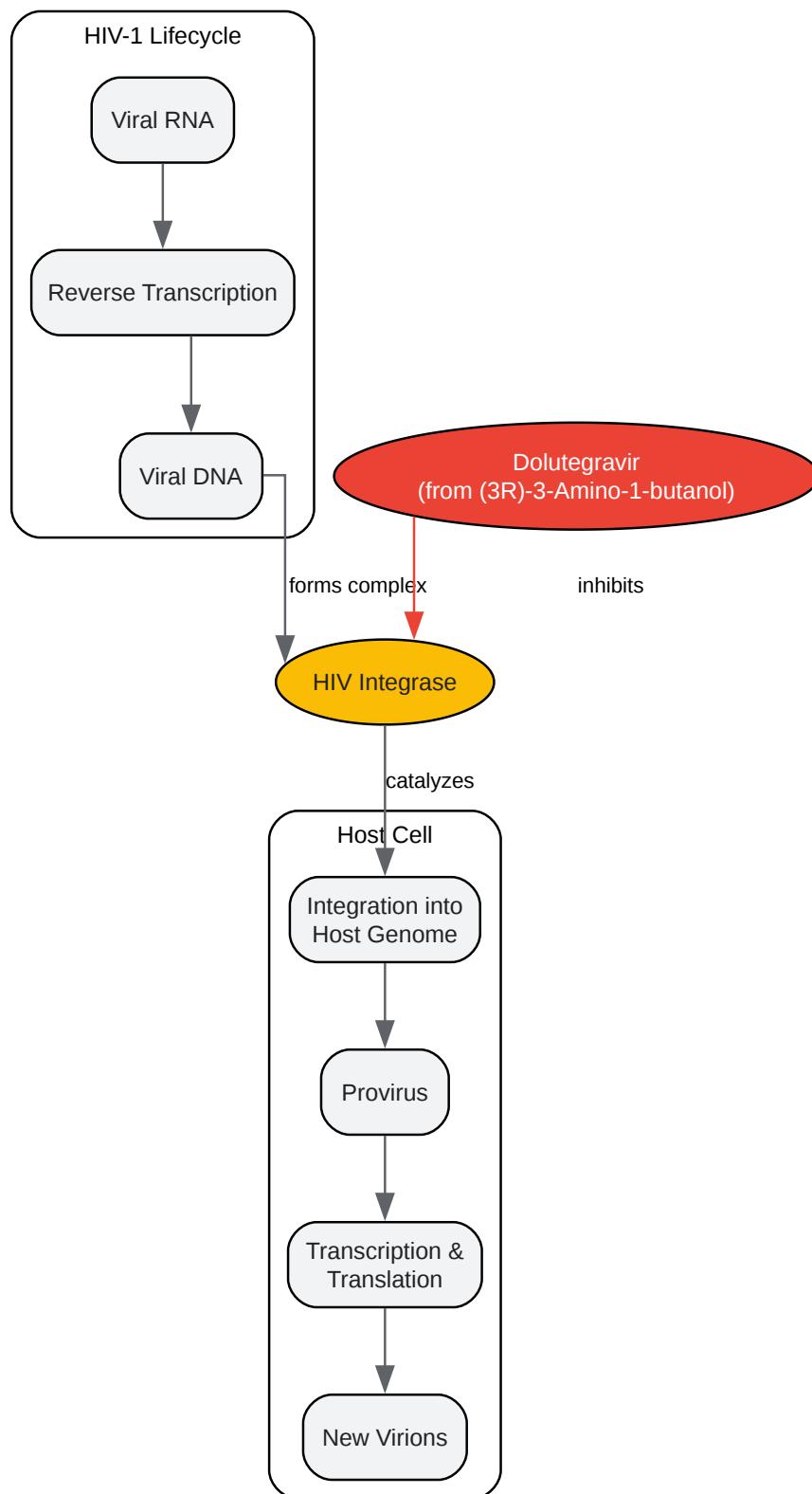
Experimental Validation Workflow

Biological Context and Signaling Pathways

While there is limited information on the direct biological activity of (3R)-3-Amino-1-butanol, its significance lies in its role as a key chiral intermediate for the synthesis of Dolutegravir.^[1] Dolutegravir is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, which is essential for viral replication.

The mechanism of action of Dolutegravir involves the inhibition of the strand transfer step in the integration of viral DNA into the host cell's genome. By binding to the active site of the HIV integrase, Dolutegravir prevents the covalent insertion of the viral DNA, thereby halting the replication cycle of the virus.

The following diagram illustrates the HIV-1 integrase inhibition pathway by Dolutegravir:



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Dolutegravir's Mechanism of Action

Conclusion

The computed descriptors of (3R)-3-Amino-1-butanol provide a foundational understanding of its molecular properties, which is indispensable for its application in pharmaceutical synthesis. While computational methods offer rapid and efficient means to predict these descriptors, experimental validation through standardized protocols remains crucial. The role of (3R)-3-Amino-1-butanol as a precursor to potent therapeutics like Dolutegravir underscores the importance of a thorough characterization of such chiral building blocks in modern drug discovery and development. This guide serves as a technical resource for researchers and scientists, offering a consolidated view of the key descriptors, their underlying methodologies, and the biological relevance of this important chemical entity.

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